2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol
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Overview
Description
2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1,3-dihydrobenzimidazole with cyclohexa-2,4-dien-1-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the benzimidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of alkylated benzimidazole derivatives.
Scientific Research Applications
2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1,3-dihydro-2H-benzimidazol-2-one
- 6-(5-Nitro-1,3-dihydrobenzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one
- Phenol,2-(6-methyl-1H-benzimidazol-2-yl)-
Uniqueness
2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Biological Activity
2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodiazole moiety, which is known for its diverse biological activities. The presence of an amino group and hydroxyl group enhances its solubility and reactivity, making it a candidate for various pharmacological applications. The structure can be represented as follows:
Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and inflammation. For instance, inhibition of DNA topoisomerase II has been linked to anticancer effects, suggesting potential applications in oncology .
- Antioxidant Properties : Studies demonstrate that derivatives of benzodiazole can exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage .
- Antimicrobial Activity : The compound has shown promise against various bacterial strains, indicating its potential as an antimicrobial agent. Research on similar compounds indicates effectiveness against both Gram-positive and Gram-negative bacteria .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Study 1: Anticancer Potential
A study investigated the effects of benzodiazole derivatives on cancer cell lines, revealing that certain analogs exhibited significant cytotoxicity. The mechanisms included induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways associated with tumor growth .
Case Study 2: Antioxidant Efficacy
Another study focused on the antioxidant properties of related compounds, demonstrating their capacity to inhibit lipid peroxidation and reduce oxidative stress markers in vitro. These findings suggest that compounds like this compound could play a role in developing therapies for oxidative stress-related diseases .
Properties
IUPAC Name |
2-(6-amino-1H-benzimidazol-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-8-5-6-10-11(7-8)16-13(15-10)9-3-1-2-4-12(9)17/h1-7,17H,14H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGONGJBIVBVLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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